molecular formula C13H15N3O3 B3164466 3-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1h-imidazol-2-yl)pyridine-2-carboxylic acid CAS No. 89318-34-3

3-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1h-imidazol-2-yl)pyridine-2-carboxylic acid

Cat. No.: B3164466
CAS No.: 89318-34-3
M. Wt: 261.28 g/mol
InChI Key: NNVQGSILNCLMNY-UHFFFAOYSA-N
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Description

This compound is a pyridinemonocarboxylic acid that is nicotinic acid which is substituted at position 5 by a methoxymethyl group and at position 2 by a 4,5-dihydro-1H-imidazol-2-yl group, that in turn is substituted by isopropyl, methyl, and oxo groups at positions 4, 4, and 5, respectively .


Molecular Structure Analysis

The pyridine and imidazole rings in this compound are almost coplanar with a small dihedral angle of 3.08 (5) ° . There is an intramolecular O—H···N hydrogen bond; an intermolecular N—H···O hydrogen bond links isolated molecules into chain structure along [010] .

Scientific Research Applications

Synthesis and Characterization

3-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1h-imidazol-2-yl)pyridine-2-carboxylic acid and its derivatives have been extensively studied for their synthesis and potential applications in various fields. A noteworthy study by Anisuzzaman et al. (2000) focused on the synthesis of dimethyl derivatives of imidazolinone herbicides, which include compounds structurally similar to the one . These derivatives were utilized in developing efficient gas chromatographic methods for trace-level analysis of imidazolinone herbicides in different matrices such as water, soybean, and soil Anisuzzaman et al., 2000.

Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of similar compounds, shedding light on the chemical behaviors and potential applications of these substances in more complex chemical synthesis processes Yıldırım et al., 2005.

Metal Complex Formation

The ability of these compounds to form metal complexes has also been a subject of interest. Drabina et al. (2012) explored the structures of cobalt(II) and copper(II) complexes derived from a similar compound, demonstrating the potential for these substances in coordination chemistry and materials science. Their study revealed that the copper(II) complexes exhibit structures where the copper atom assumes a distorted tetragonal pyramidal configuration, offering insights into the design of metal-organic frameworks and other coordination compounds Drabina et al., 2012.

Antioxidant and Antimicrobial Activities

The antioxidant and antimicrobial properties of compounds related to this compound have been explored as well. Tumosienė et al. (2019) synthesized a series of novel derivatives and evaluated their antioxidant activity, identifying several potent antioxidants among them. This suggests potential applications in the development of new antioxidant agents Tumosienė et al., 2019.

Coordination Polymers and Photophysical Properties

The synthesis and properties of coordination polymers constructed from similar compounds have been studied by Cai et al. (2011). Their work resulted in the creation of ten coordination polymers with distinct network structures, offering valuable insights into the design and development of new materials with potential applications in catalysis, molecular recognition, and optical devices Cai et al., 2011.

Safety and Hazards

There is a report of an association of imazethapyr exposure with increased risk of developing cancer of the proximal colon and of the bladder .

Properties

IUPAC Name

3-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-7(2)13(3)12(19)15-10(16-13)8-5-4-6-14-9(8)11(17)18/h4-7H,1-3H3,(H,17,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVQGSILNCLMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(N=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1h-imidazol-2-yl)pyridine-2-carboxylic acid
Reactant of Route 2
3-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1h-imidazol-2-yl)pyridine-2-carboxylic acid
Reactant of Route 3
3-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1h-imidazol-2-yl)pyridine-2-carboxylic acid
Reactant of Route 4
3-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1h-imidazol-2-yl)pyridine-2-carboxylic acid
Reactant of Route 5
3-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1h-imidazol-2-yl)pyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1h-imidazol-2-yl)pyridine-2-carboxylic acid

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